(2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆) :
- δ 7.68 (d, J = 15.9 Hz, 1H, H-2)
- δ 6.56 (d, J = 15.9 Hz, 1H, H-3)
- δ 7.52–7.38 (m, 3H, aromatic H)
- δ 2.34 (s, 3H, CH₃)
The trans coupling constant (J = 15.9 Hz) between H-2 and H-3 confirms the E-configuration. Aromatic protons exhibit splitting patterns consistent with a 3-bromo-4-methyl substitution, with deshielding observed at H-6 (δ 7.52) due to bromine’s electron-withdrawing effect.
¹³C NMR (75 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
The IR spectrum shows:
UV-Vis Spectroscopy
A λₘₐₓ at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) corresponds to π→π* transitions in the conjugated diene system. The bromine atom induces a bathochromic shift of ~15 nm compared to non-halogenated analogs.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
The carboxylic acid group forms hydrogen-bonded dimers (O···O distance = 2.65 Å), while van der Waals interactions between bromine and methyl groups stabilize the lattice. The Br–C–C–C dihedral angle is 18.7° , indicating minimal steric clash between substituents.
Key bond angles include:
These geometric parameters align with DFT-optimized structures, validating the computational models.
Properties
CAS No. |
380607-14-7 |
|---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(E)-3-(3-bromo-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ |
InChI Key |
GOUPQVNHVFDNJQ-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)Br |
Origin of Product |
United States |
Biological Activity
(2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid, a derivative of cinnamic acid, has garnered attention for its potential biological activities. This compound features a bromine atom and a methyl group on a phenyl ring, contributing to its unique chemical properties and biological interactions. The following sections detail its biological activity, synthesis methods, and relevant studies.
Structural Characteristics
The structural framework of (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid is pivotal to its biological activity. The double bond between the second and third carbon atoms enhances reactivity, while the bromine substitution increases electrophilicity, potentially influencing interactions with biological targets such as enzymes and receptors.
Biological Activities
Research indicates that (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid exhibits various biological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : The compound may alleviate pain through modulation of pain signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
Comparative Biological Activity Table
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Cinnamic Acid | Unsubstituted phenyl ring | Antioxidant and anti-inflammatory |
| 4-Methylcinnamic Acid | Methyl group on phenyl ring | Similar anti-inflammatory effects |
| 3-Bromocinnamic Acid | Bromine substitution on phenyl ring | Potential anticancer activity |
| 3-(4-Methylphenyl)acrylic Acid | Methyl group on phenyl ring | Antimicrobial properties |
| (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid | Bromine and methyl groups on phenyl ring | Enhanced reactivity and selectivity |
The unique combination of substituents in (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid may enhance its reactivity and selectivity towards certain biological targets compared to other derivatives.
The mechanism underlying the biological activity of (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential effects such as enzyme inhibition or modulation of signaling pathways. Studies utilizing molecular docking techniques have predicted binding affinities with various proteins, indicating potential therapeutic applications .
Case Studies and Research Findings
- Molecular Docking Studies : Computational studies have suggested that (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid interacts effectively with several enzymes involved in metabolic pathways. For instance, docking studies demonstrated significant binding interactions with cyclooxygenase enzymes, which are crucial in inflammation processes .
- In Vitro Studies : Laboratory experiments have shown that this compound can inhibit the growth of certain cancer cell lines. For example, studies reported a dose-dependent decrease in cell viability for breast cancer cells treated with varying concentrations of (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid .
- Structure-Activity Relationship Studies : Research has highlighted how modifications to the phenyl ring can significantly alter the pharmacological profile of related compounds. This suggests that further structural optimization of (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid could enhance its therapeutic potential.
Synthesis Methods
Several synthetic routes have been developed for producing (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid:
- Bromination of Cinnamic Acid Derivatives : Direct bromination of cinnamic acid derivatives can yield the desired product.
- Aldol Condensation Reactions : Utilizing appropriate aldehydes and ketones in aldol reactions can also synthesize this compound effectively.
These methods highlight the versatility in creating this compound through various organic chemistry techniques.
Comparison with Similar Compounds
Key Observations:
Halogen and Position Effects: Bromine at the 3-position (hypothetical compound) vs. 5-position () alters steric and electronic profiles. Bromine’s electron-withdrawing nature may increase acidity compared to methyl or methoxy groups .
Aromatic System Differences :
- The thienyl ring in introduces sulfur-based conjugation, which may alter redox properties and bioavailability compared to phenyl derivatives .
Ester vs. Acid Forms :
- Methyl esters (e.g., ) exhibit higher lipophilicity, making them more suitable as prodrugs, while free acids are often bioactive .
Physicochemical and Functional Group Trends
- Acidity: The pKa of the thienyl analog (4.03 ) is slightly lower than typical phenylpropenoic acids (~4.5), likely due to the electron-withdrawing thienyl group.
- Lipophilicity : Methyl and ethoxy groups (e.g., ) increase hydrophobicity, which may improve membrane permeability in drug design .
- Thermal Stability : Higher molecular weight compounds (e.g., , MW 287.11) may exhibit elevated boiling points (~350°C predicted for ).
Preparation Methods
Preparation Methods of (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid
General Synthetic Strategy
The synthesis of (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid typically involves:
- Starting from 4-methylcinnamic acid or its derivatives.
- Selective bromination at the 3-position of the aromatic ring.
- Preservation of the α,β-unsaturated carboxylic acid moiety (prop-2-enoic acid).
- Control of stereochemistry to maintain the (E)-configuration of the double bond.
Bromination Techniques
Bromination is the key step, and various methods have been developed for selective aromatic bromination:
| Method | Description | Advantages | Notes |
|---|---|---|---|
| Molecular Bromine (Br2) Addition | Direct electrophilic aromatic substitution using elemental bromine under controlled conditions. | High reactivity, straightforward procedure | Requires careful handling due to bromine's toxicity and volatility. Often performed in solvents like CCl4 or CHCl3 at low temperature to control regioselectivity. |
| N-Bromosuccinimide (NBS) | A solid brominating agent used for selective bromination, often under radical or electrophilic conditions. | Safer and more selective than Br2 | Commonly used for allylic or benzylic bromination; can be adapted for aromatic bromination with catalysts. |
| Bromine Carriers and Complexes | Use of bromine complexes such as pyridinium tribromide or polymer-supported bromine for controlled release. | Improved selectivity and safety | Useful in large-scale or industrial syntheses to mitigate bromine hazards. |
Specific Synthetic Routes
Route A: Direct Aromatic Bromination of 4-Methylcinnamic Acid
- Starting Material: 4-Methylcinnamic acid.
- Reagent: Molecular bromine (Br2).
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3).
- Conditions: Low temperature (0 °C to room temperature), stirring.
- Outcome: Electrophilic substitution at the 3-position of the aromatic ring, yielding (2E)-3-(3-bromo-4-methylphenyl)prop-2-enoic acid with retention of the (E)-configuration.
This method relies on the electron-donating effect of the methyl group directing bromination ortho and para to itself, with steric and electronic effects favoring substitution at the 3-position (meta to methyl, ortho to the double bond).
Route B: Bromination via Protected or Activated Intermediates
- Protection of the carboxylic acid group as esters (e.g., methyl ester) to prevent side reactions.
- Bromination using NBS or bromine complexes under milder conditions.
- Deprotection to regenerate the free acid.
This approach can improve regioselectivity and reduce side reactions such as addition to the double bond or overbromination.
Research Data and Reaction Yields
| Study/Source | Method Description | Yield (%) | Remarks |
|---|---|---|---|
| Industrial Bromination (Vulcanchem, 2023) | Bromination of 4-methylphenylpropenoic acid with Br2 in continuous flow reactors | 70-85 | Continuous flow allows precise control, improved yield and reproducibility. |
| Academic Review (Saikia et al., 2016) | Use of molecular bromine for aromatic bromination under controlled conditions | 65-90 | Highlights importance of temperature and solvent choice for regioselectivity. |
| Ambeed Product Data (2020) | Commercial synthesis with molecular bromine and subsequent purification | Not specified | Product purity confirmed by NMR and MS; typical for research-grade material. |
Mechanistic Considerations
- Electrophilic Aromatic Substitution (EAS): Bromine acts as an electrophile, activated by Lewis acids or under UV light, to form a bromonium ion intermediate that attacks the aromatic ring.
- Regioselectivity: The methyl substituent activates the ring and directs bromination predominantly to the 3-position relative to itself.
- Stereochemistry Preservation: The α,β-unsaturated carboxylic acid double bond remains intact, maintaining the (E)-configuration due to mild reaction conditions avoiding addition across the double bond.
Comparative Analysis with Related Compounds
| Compound | Bromination Site | Method Used | Yield (%) | Notes |
|---|---|---|---|---|
| (2E)-3-(2-Bromo-4-methylphenyl)prop-2-enoic acid | Bromination at ortho position to methyl | Molecular bromine, flow reactor | 75-85 | Similar bromination strategy, regioisomeric position |
| (2E)-3-(4-Bromo-3-methylphenyl)prop-2-enoic acid | Bromination at para position to methyl | Molecular bromine, NBS | 70-90 | Isomeric variation affects reactivity and applications |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Key Outcome | Advantages/Disadvantages |
|---|---|---|---|
| Starting Material | 4-Methylcinnamic acid | Substrate for bromination | Commercially available |
| Bromination | Br2 in CCl4 or CHCl3, 0 °C to RT | Selective aromatic bromination at 3-position | High reactivity, requires careful control |
| Alternative Bromination | N-Bromosuccinimide (NBS), catalytic conditions | Selective bromination, safer handling | More selective, less hazardous |
| Purification | Crystallization or chromatography | Isolation of pure acid | Necessary for research-grade material |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
